叔丁基(1-氨基-1-氧代庚-6-烯-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

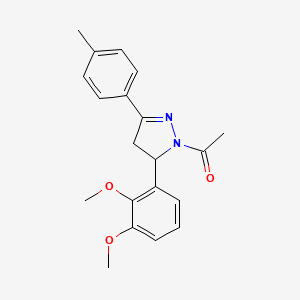

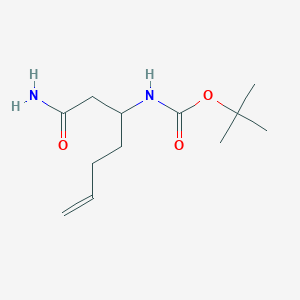

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, also referred to as tert-butyl α-keto heterocyclic carbamate, is a synthetic organic compound used in scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of an amino group and an ester group in their structure .

Synthesis Analysis

The synthesis of tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate the Boc2O through bifurcated hydrogen bond formation . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis

The molecular formula of Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate is C12H22N2O3, and its molecular weight is 242.319.Chemical Reactions Analysis

Tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .科学研究应用

Synthesis of Ceftolozane

“Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate” is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Lacosamide

The title compound is an important intermediate of the Lacosamide synthesis . Lacosamide (trade name Vimpat) is an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .

Resistance to Hydrolysis in GI Tissue

The tert-butyl ester was resistant to hydrolysis in GI tissue . This property indicates that the primary site of metabolism for all prodrugs in the GI tract was the ester hydrolysis that occurred likely by the action of carboxylesterase enzyme CES1 .

属性

IUPAC Name |

tert-butyl N-(1-amino-1-oxohept-6-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-6-7-9(8-10(13)15)14-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTFLVRAKOONSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)